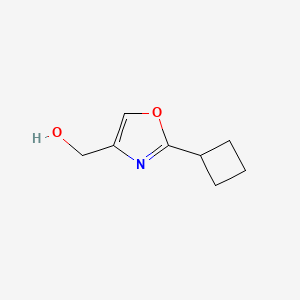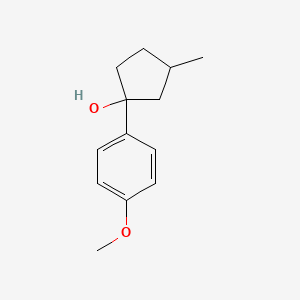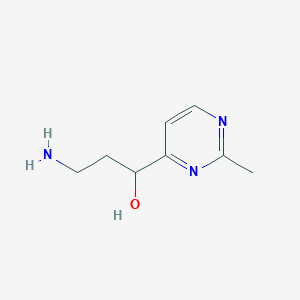![molecular formula C19H23N3O6 B13208972 2-[(6aS)-8-[(2-methylpropan-2-yl)oxycarbonylamino]-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid](/img/structure/B13208972.png)
2-[(6aS)-8-[(2-methylpropan-2-yl)oxycarbonylamino]-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6aS)-8-[(2-methylpropan-2-yl)oxycarbonylamino]-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid is a complex organic compound with a unique structure that combines elements of pyrrolo[2,1-c][1,4]benzodiazepine and acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6aS)-8-[(2-methylpropan-2-yl)oxycarbonylamino]-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid typically involves multiple steps, including the formation of the pyrrolo[2,1-c][1,4]benzodiazepine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrrolo[2,1-c][1,4]benzodiazepine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of the acetic acid moiety and the 2-methylpropan-2-yl)oxycarbonylamino group through various chemical reactions such as esterification and amidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(6aS)-8-[(2-methylpropan-2-yl)oxycarbonylamino]-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs with different chemical properties.
Scientific Research Applications
2-[(6aS)-8-[(2-methylpropan-2-yl)oxycarbonylamino]-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6aS)-8-[(2-methylpropan-2-yl)oxycarbonylamino]-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,1-c][1,4]benzodiazepine derivatives and acetic acid analogs. Examples include:
- 3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-thiazole-5-carboxylic acid
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Uniqueness
The uniqueness of 2-[(6aS)-8-[(2-methylpropan-2-yl)oxycarbonylamino]-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. These unique attributes make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H23N3O6 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[(6aS)-8-[(2-methylpropan-2-yl)oxycarbonylamino]-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid |
InChI |
InChI=1S/C19H23N3O6/c1-19(2,3)28-18(27)20-11-8-14-17(26)22(10-15(23)24)13-7-5-4-6-12(13)16(25)21(14)9-11/h4-7,11,14H,8-10H2,1-3H3,(H,20,27)(H,23,24)/t11?,14-/m0/s1 |
InChI Key |
VVQBHQPUNJVWTJ-IAXJKZSUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@H]2C(=O)N(C3=CC=CC=C3C(=O)N2C1)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2C(=O)N(C3=CC=CC=C3C(=O)N2C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-([(2-Methylpropyl)sulfanyl]methyl)pyrrolidine](/img/structure/B13208906.png)
![5-{[(Tert-butoxy)carbonyl]amino}-2-propylpyridine-3-carboxylic acid](/img/structure/B13208913.png)
![5-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13208915.png)
![Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine](/img/structure/B13208926.png)


![tert-Butyl 4-[2-(difluoromethyl)-1,3-thiazol-5-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13208937.png)
![2-(4-Fluorophenyl)-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13208941.png)
![10-Methyl-1-oxaspiro[5.5]undecan-7-one](/img/structure/B13208946.png)


![(2-Methylpropyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13208969.png)
